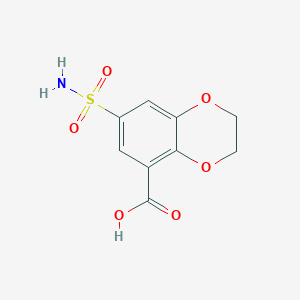
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one
Übersicht
Beschreibung
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one involves the reaction of 2,5-dibromonitrobenzene with ethyl acetoacetate and potassium carbonate in dimethylformamide (DMF) at 80°C. This is followed by the addition of iron in glacial acetic acid at 120°C, resulting in the formation of the desired compound with a yield of 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted indole derivatives.
Reduction: Formation of 4-bromo-1,3-dihydro-5-amino-2H-indol-2-one.
Oxidation: Formation of oxidized indole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in cellular processes. For example, indole derivatives are known to interact with multiple receptors and enzymes, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Indol-2-one: A parent compound with similar structural features but lacking the bromine and nitro groups.
4-bromo-1,3-dihydro-2H-indol-2-one: Similar structure but without the nitro group.
5-nitro-1,3-dihydro-2H-indol-2-one: Similar structure but without the bromine atom.
Uniqueness
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C8H5BrN2O3 |
|---|---|
Molekulargewicht |
257.04 g/mol |
IUPAC-Name |
4-bromo-5-nitro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5BrN2O3/c9-8-4-3-7(12)10-5(4)1-2-6(8)11(13)14/h1-2H,3H2,(H,10,12) |
InChI-Schlüssel |
LAEDNJNAOBPJRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2Br)[N+](=O)[O-])NC1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE](/img/structure/B8482388.png)




![3-Bromofuro[2,3-c]pyridine-5-carbaldehyde](/img/structure/B8482427.png)


![3-(4-Nitrophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8482472.png)



